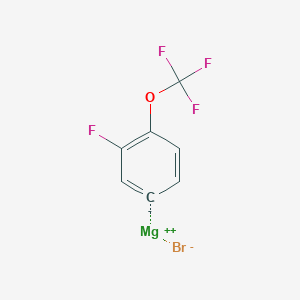
magnesium;1-fluoro-2-(trifluoromethoxy)benzene-5-ide;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;1-fluoro-2-(trifluoromethoxy)benzene-5-ide;bromide is a complex organometallic compound that features a magnesium center coordinated to a fluorinated aromatic ligand and a bromide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1-fluoro-2-(trifluoromethoxy)benzene-5-ide;bromide typically involves the reaction of 1-fluoro-2-(trifluoromethoxy)benzene with a magnesium source, such as magnesium bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:
Grignard Reaction: The preparation begins with the formation of a Grignard reagent by reacting 1-fluoro-2-(trifluoromethoxy)benzene with magnesium metal in the presence of anhydrous ether. This step forms the magnesium;1-fluoro-2-(trifluoromethoxy)benzene-5-ide intermediate.
Addition of Bromide: The intermediate is then treated with a bromide source, such as hydrogen bromide or bromine, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, stringent control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1-fluoro-2-(trifluoromethoxy)benzene-5-ide;bromide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The magnesium center can undergo oxidation or reduction, altering the oxidation state of the compound.
Coupling Reactions: The aromatic ligand can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, alcohols, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Magnesium;1-fluoro-2-(trifluoromethoxy)benzene-5-ide;bromide has several scientific research applications:
Organic Synthesis: It serves as a versatile reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Materials Science: The compound’s unique properties make it useful in the development of advanced materials, such as fluorinated polymers and coatings.
Pharmaceutical Research: Its ability to introduce fluorine atoms into organic molecules is valuable in drug discovery and development, as fluorinated compounds often exhibit enhanced biological activity and stability.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, including cross-coupling and polymerization processes.
Mechanism of Action
The mechanism by which magnesium;1-fluoro-2-(trifluoromethoxy)benzene-5-ide;bromide exerts its effects involves the interaction of the magnesium center with the aromatic ligand and bromide ion. The magnesium atom can coordinate with other molecules or ions, facilitating various chemical transformations. The fluorinated aromatic ligand can participate in electrophilic or nucleophilic reactions, depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: This compound is similar in structure but lacks the magnesium center.
1-Fluoro-2-(trifluoromethoxy)benzene: This compound is a precursor in the synthesis of the target compound and shares the fluorinated aromatic structure.
Uniqueness
Magnesium;1-fluoro-2-(trifluoromethoxy)benzene-5-ide;bromide is unique due to the presence of the magnesium center, which imparts distinct reactivity and coordination properties. This makes it a valuable reagent in various chemical transformations that are not possible with its non-magnesium counterparts.
Properties
CAS No. |
170793-02-9 |
|---|---|
Molecular Formula |
C7H3BrF4MgO |
Molecular Weight |
283.30 g/mol |
IUPAC Name |
magnesium;1-fluoro-2-(trifluoromethoxy)benzene-5-ide;bromide |
InChI |
InChI=1S/C7H3F4O.BrH.Mg/c8-5-3-1-2-4-6(5)12-7(9,10)11;;/h2-4H;1H;/q-1;;+2/p-1 |
InChI Key |
SRFJCIVQJBEDHM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=[C-]1)F)OC(F)(F)F.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


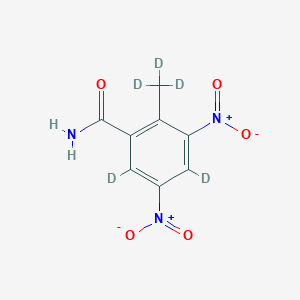
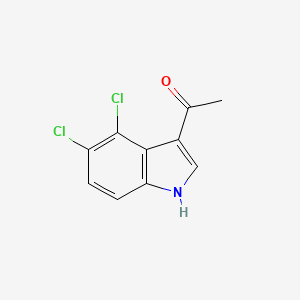
![4-chlorobutyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B15294070.png)

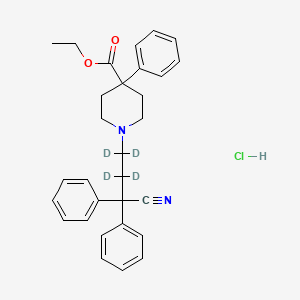
![2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B15294082.png)
![1-[1-[2-[2-(2-Fluoroethoxy)-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]acetyl]piperidin-4-yl]-3,4-dihydroquinolin-2-one](/img/structure/B15294087.png)
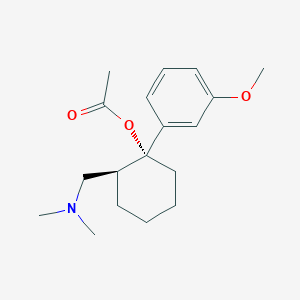

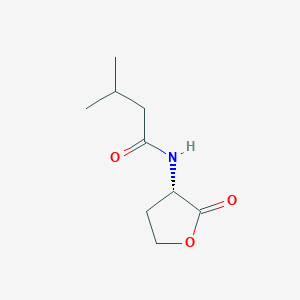
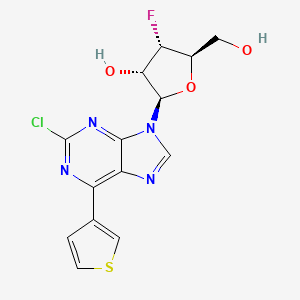
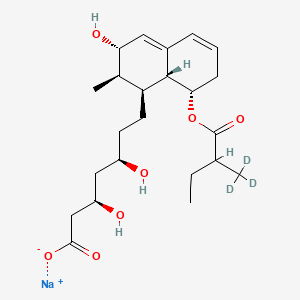
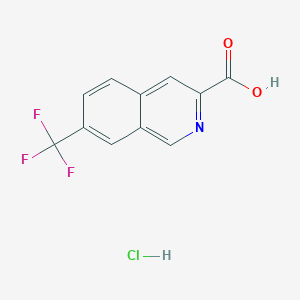
![[4-[2-(Diethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone](/img/structure/B15294121.png)
